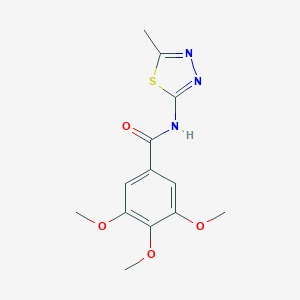
3,4,5-trimetoxibenceno-N-(5-metil-1,3,4-tiadiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H15N3O4S. It has an average mass of 309.34 Da and a monoisotopic mass of 415.120178 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions of the benzene ring. It also has a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom of the benzamide core .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3. Its refractive index is 1.620, and it has a molar refractivity of 111.4±0.3 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se preparó una serie de nuevos derivados de 3,4,5-trimetoxicinnamamida unidos a 1,2,3-triazol y se evaluó su actividad anticancerígena in vitro contra líneas celulares MCF-7 y A549 . La mayoría de los compuestos probados mostraron una actividad prominente contra ambas líneas celulares cancerosas .
Síntesis de Chalcona que Contiene Nitrógeno
El compuesto se sintetizó mediante la reacción de 2-acetilpiridina con 3,4,5-trimetoxibenzaldehído . La estructura del compuesto se ha confirmado mediante técnicas espectroscópicas .
Quimiosensor Fluorescente para el Ion Metálico Fe3+
El compuesto actúa como un quimiosensor fluorescente de conmutación encendido-apagado para la detección selectiva y sensible del ion metálico hierro . El mecanismo de extinción y complexación se resolvió mediante Benesi-Hildebrand, la gráfica de Stern-Volmer y la gráfica de Job .
Síntesis de Trimetoprima
El 3,4,5-trimetoxibenzaldehído se utiliza en la síntesis de trimetoprima , un medicamento utilizado para tratar infecciones bacterianas.
Producción de Feniletilaminas Psicodélicas
El 3,4,5-trimetoxibenzaldehído también se puede utilizar en la producción de feniletilaminas psicodélicas , una clase de drogas con propiedades psicoactivas.
Producción de Aditivos Plásticos
El 3,4,5-trimetoxibenzaldehído se puede utilizar en la producción de aditivos plásticos , que son sustancias que se añaden a los plásticos para mejorar sus propiedades.
Mecanismo De Acción
Target of Action
The primary targets of compounds containing the trimethoxyphenyl (TMP) group, such as 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, are diverse and include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also down-regulate ERK2 protein and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of tubulin affects the microtubule dynamics , disrupting cell division and leading to cell death . The down-regulation of ERK2 protein impacts the MAPK/ERK pathway , which plays a key role in cell proliferation .
Pharmacokinetics
The compound’s molecular weight (1822164 g/mol) and structure suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has displayed notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the cellular environment, such as the presence of other metabolites, the cell’s redox state, and pH
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYRDCFOOOEDCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377025.png)
![6-[3-(2-methoxyphenyl)acryloyl]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377026.png)
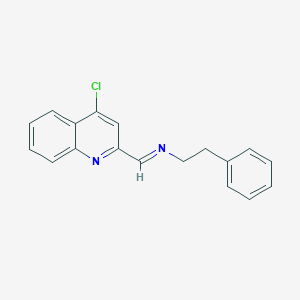
![4-methyl-N-[3-(4-nitrophenyl)-2-propenylidene]aniline](/img/structure/B377029.png)
![7-(dimethylamino)-2-{4-[7-(dimethylamino)-5-methyl-4-oxo-4,5-dihydro[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl}-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B377030.png)
![2-[1,1'-Biphenyl]-4-yl-5-[4-(5-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B377032.png)
![3-[(5,7-Diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-5,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B377034.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B377036.png)
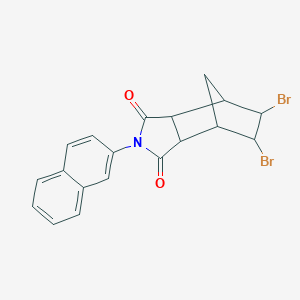
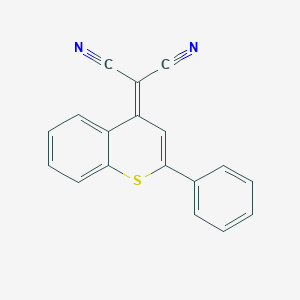
![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)
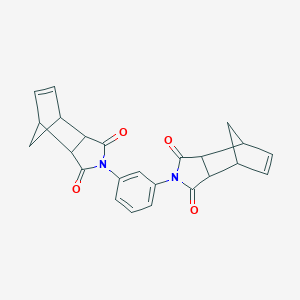
![N-[1-(4-morpholinylcarbonyl)-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377046.png)
![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyridinylsulfanyl)vinyl]benzamide](/img/structure/B377048.png)
